molecular formula C18H38O4 B14199003 2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) CAS No. 920753-88-4

2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)

Cat. No.: B14199003
CAS No.: 920753-88-4
M. Wt: 318.5 g/mol
InChI Key: TXJQJGNTRGZKDG-UHFFFAOYSA-N
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Description

2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications due to its stability and reactivity. The compound is characterized by its long alkyl chain and multiple ether linkages, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 12-methyltridecane-1,12-diol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkages. The reaction conditions include a temperature range of 80-120°C and a pressure of 1-2 atm to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted ethers and alcohols.

Scientific Research Applications

2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents. Additionally, the compound can interact with proteins, affecting their structure and function, which is useful in biochemical assays and research .

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol: Similar in structure but with shorter alkyl chains.

    Polyethylene glycol: A polymer with repeating ethylene glycol units, used in various industrial and medical applications.

    Dodecyl ether: Another ether compound with a long alkyl chain, used as a surfactant.

Uniqueness

2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) is unique due to its specific alkyl chain length and multiple ether linkages, which provide distinct chemical and physical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .

Properties

CAS No.

920753-88-4

Molecular Formula

C18H38O4

Molecular Weight

318.5 g/mol

IUPAC Name

2-[12-(2-hydroxyethoxy)-12-methyltridecoxy]ethanol

InChI

InChI=1S/C18H38O4/c1-18(2,22-17-14-20)12-10-8-6-4-3-5-7-9-11-15-21-16-13-19/h19-20H,3-17H2,1-2H3

InChI Key

TXJQJGNTRGZKDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCCCCCOCCO)OCCO

Origin of Product

United States

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